Sanggenol L is a prenylated flavonoid, specifically classified as a pyranoflavanone. [] It is primarily isolated from the root bark of the Morus alba plant, commonly known as the mulberry tree. [, ] Sanggenol L has garnered significant attention in scientific research due to its diverse biological activities, particularly its potential as an anti-cancer agent. [, , , , ]
Sanggenol L has a complex molecular structure characterized by its flavonoid backbone. The specific molecular formula for Sanggenol L is , with a molecular weight of approximately 300.31 g/mol. The structure includes multiple hydroxyl groups and a prenyl side chain, which contribute to its biological activity and solubility properties. Detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of functional groups characteristic of flavonoids .
Sanggenol L exhibits several notable chemical reactions that contribute to its biological effects. It has been shown to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. In melanoma skin cancer cells, Sanggenol L promotes apoptotic cell death by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it influences various signaling pathways involved in inflammation and cell proliferation, making it a candidate for further therapeutic development against cancers such as melanoma and oral squamous cell carcinoma .
The mechanism of action of Sanggenol L primarily revolves around its ability to induce apoptosis in cancer cells. It activates caspase cascades leading to programmed cell death, characterized by nuclear condensation and formation of apoptotic bodies. Moreover, it has been reported to modulate the expression of apoptosis-inducing factor and other critical proteins involved in apoptosis regulation . This dual mechanism enhances its potential as an anticancer agent, especially in resistant cancer types.
Sanggenol L has shown promising applications in scientific research, particularly in the field of cancer therapy. Its ability to induce apoptosis makes it a candidate for developing novel anticancer drugs targeting melanoma and oral squamous cell carcinoma. Furthermore, ongoing studies are investigating its potential as a chemopreventive agent against various forms of cancer by inhibiting tumor growth and promoting apoptosis . As research continues, Sanggenol L may find broader applications within pharmacology and therapeutic strategies against cancer.
Morus alba (white mulberry), a member of the Moraceae family, is indigenous to China and India and has been cultivated for over 4,700 years for sericulture (silkworm farming) and traditional medicine [3] [9]. The root bark, leaves, and fruits contain bioactive flavonoids, alkaloids, and phenolic compounds used historically to treat diabetes, inflammation, hypertension, and liver disorders [1] [6]. In Traditional Chinese Medicine, the root bark—a primary source of Sanggenol L—was employed as an analgesic, diuretic, and anti-inflammatory agent [3] [9]. The plant’s pharmacological potential stems from its rich prenylated flavonoid content, which underpins its modern relevance in cancer research [7].
Sanggenol L (C₂₅H₂₆O₆; MW 422.47 g/mol) is a prenylated flavonoid first isolated from Morus alba root bark via methanol extraction followed by ethyl acetate fractionation and chromatographic purification [7] [8]. Its structure features a dihydroflavonol core with a pyran ring and multiple hydroxyl groups, which confer antioxidant and cytotoxic properties [4] [8]. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirmed its unique stereochemistry, distinguishing it from analogues like Sanggenon A and Kuwanon T [7].
Global cancer burden trends, particularly in prostate, gastric, and oral cancers, have intensified the search for natural compounds with targeted mechanisms. Sanggenol L’s multimodal anticancer activity—observed in vitro and in vivo—positions it as a promising candidate for adjuvant therapy. Epidemiological studies note lower cancer incidence in regions where Morus-based remedies are prevalent, suggesting chemopreventive potential [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7